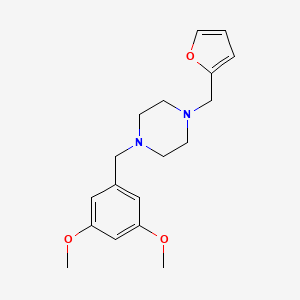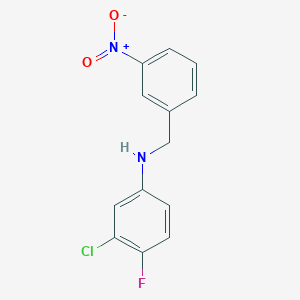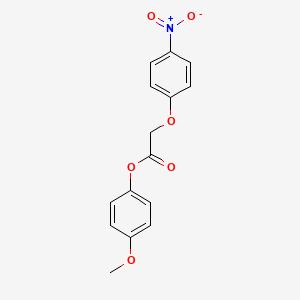
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as DCFO, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the family of oxadiazoles, which have been found to possess a wide range of biological activities. In
作用機序
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase, which is essential for DNA replication and cell division. In addition, it has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the development and progression of cancer. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
実験室実験の利点と制限
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also some limitations associated with the use of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One potential avenue of research is to explore its potential applications in the field of cancer therapy. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential area of research is to explore its potential as an antimicrobial agent. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent antimicrobial activity against various pathogenic microorganisms, and further studies are needed to determine its potential as a therapeutic agent.
合成法
The synthesis method of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction between 2,4-dichlorobenzyl chloride and 4-fluorophenyl hydrazine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to yield 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to improve the yield and purity of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole.
科学的研究の応用
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. In addition, it has been found to exhibit potent anticancer activity against various cancer cell lines.
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMZEQXJVQFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)



![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)